Cas no 1428866-18-5 (tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate)

Tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate is a versatile indole derivative used as a key intermediate in organic synthesis and pharmaceutical research. The compound features a reactive formyl group at the 6-position and a bromo substituent at the 3-position, enabling selective functionalization for the construction of complex heterocyclic systems. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates deprotection under mild acidic conditions. This reagent is particularly valuable in medicinal chemistry for the development of indole-based scaffolds, offering precise control over substitution patterns. Its high purity and well-defined reactivity make it a preferred choice for targeted synthetic applications.
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate structure
1428866-18-5 structure
商品名:tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate
CAS番号:1428866-18-5
MF:C14H14BrNO3
メガワット:324.16986322403
CID:3043519

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate
    • SGQSLHQTQWHYER-UHFFFAOYSA-N
    • 1H-Indole-1-carboxylic acid, 3-bromo-6-formyl-, 1,1-dimethylethyl ester
    • インチ: 1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-8H,1-3H3
    • InChIKey: SGQSLHQTQWHYER-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)C2=C(C=CC(C=O)=C2)C(Br)=C1

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI35365-250mg
tert-Butyl 3-bromo-6-formyl-1h-indole-1-carboxylate
1428866-18-5 98%
250mg
$97.00 2024-04-20
Chemenu
CM264650-1g
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate
1428866-18-5 95%+
1g
$267 2023-02-02
TRC
B357260-50mg
tert-Butyl 3-Bromo-6-formyl-1H-indole-1-carboxylate
1428866-18-5
50mg
$ 70.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B14066-1g
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate
1428866-18-5 98%
1g
3810.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B14066-5g
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate
1428866-18-5 98%
5g
13166.0CNY 2021-07-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD584274-1g
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate
1428866-18-5 97%
1g
¥1680.0 2023-04-02
Frontier Specialty Chemicals
B14066-1 g
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate
1428866-18-5
1g
$ 126.00 2022-11-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B14066-1g
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate
1428866-18-5 98%
1g
3810CNY 2021-05-08
Frontier Specialty Chemicals
B14066-1g
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate
1428866-18-5
1g
$ 126.00 2023-09-07
TRC
B357260-100mg
tert-Butyl 3-Bromo-6-formyl-1H-indole-1-carboxylate
1428866-18-5
100mg
$ 95.00 2022-06-07

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate 関連文献

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylateに関する追加情報

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 3-bromo-6-formyl-1H-indole-1-carboxylate, identified by the CAS number 1428866-18-5, is a significant molecule in the field of organic chemistry. This compound belongs to the class of indole derivatives, which have garnered substantial attention due to their versatile applications in drug discovery, material science, and synthetic chemistry. The structure of this compound is characterized by a substituted indole ring system with a tert-butyl ester group at position 1, a bromine atom at position 3, and a formyl group at position 6. These substituents confer unique electronic and steric properties, making it an intriguing subject for both academic and industrial research.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of tert-butyl 3-bromo-6-formyl-1H-indole-1-carboxylate. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and enantioselective synthesis, to construct this molecule with high precision. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of Suzuki-Miyaura coupling to introduce the bromine substituent at position 3. This approach not only enhances the yield but also ensures the stereochemical integrity of the molecule.

The presence of multiple functional groups in tert-butyl 3-bromo-6-formyl-1H-indole-1-carboxylate makes it a valuable building block for constructing complex molecular architectures. The formyl group at position 6 can undergo various transformations, such as reduction to yield alcohols or further oxidation to generate carboxylic acids. Similarly, the bromine atom at position 3 serves as an excellent leaving group, facilitating substitution reactions that can lead to diverse derivatives. These properties make this compound a cornerstone in medicinal chemistry for designing bioactive molecules targeting various therapeutic areas.

In terms of applications, tert-butyl 3-bromo-6-formyl-1H-indole-1-carboxylate has shown promise in drug discovery efforts. For example, recent studies have explored its potential as a scaffold for developing inhibitors against kinases and other enzymes implicated in cancer and neurodegenerative diseases. The indole core is known for its ability to engage with protein targets through π–π interactions and hydrogen bonding, attributes that are further modulated by the substituents present in this compound.

The latest research trends indicate a growing interest in exploiting the electronic properties of tert-butyl 3-bromo-6-formyl-1H-indole-1-carboxylate for applications in materials science. Scientists have investigated its use as a precursor for organic semiconductors and light-emitting materials. For instance, studies published in Advanced Materials highlight how derivatives of this compound can be incorporated into organic electronics to enhance device performance.

In conclusion, tert-butyl 3-bromo-6-formyl-1H-indole-1-carboxylate stands out as a multifaceted compound with immense potential across various domains of chemistry. Its unique structure, combined with cutting-edge synthetic techniques and innovative application strategies, positions it as a key player in advancing both fundamental research and industrial development.

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